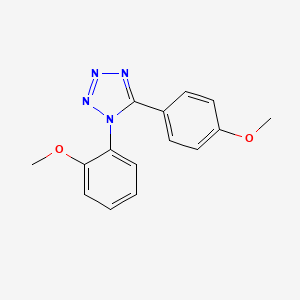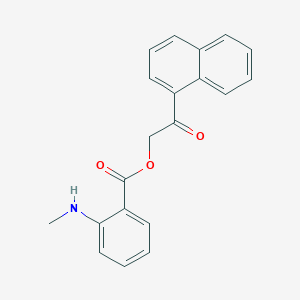![molecular formula C15H21ClN2O2 B5728597 N-[5-chloro-2-(4-morpholinyl)phenyl]-3-methylbutanamide](/img/structure/B5728597.png)
N-[5-chloro-2-(4-morpholinyl)phenyl]-3-methylbutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[5-chloro-2-(4-morpholinyl)phenyl]-3-methylbutanamide, commonly known as VUF-6002, is a novel compound that has gained significant attention in the field of medicinal chemistry. It belongs to the class of selective positive allosteric modulators (PAMs) of the metabotropic glutamate receptor subtype 5 (mGluR5).
Mechanism of Action
VUF-6002 acts as a PAM of mGluR5, which means that it enhances the receptor's response to glutamate, the primary excitatory neurotransmitter in the brain. This leads to the activation of downstream signaling pathways, including the phosphatidylinositol 3-kinase (PI3K)/Akt and extracellular signal-regulated kinase (ERK) pathways. The activation of these pathways can modulate synaptic plasticity, neuronal survival, and inflammatory responses.
Biochemical and Physiological Effects
The activation of mGluR5 by VUF-6002 has been shown to have several biochemical and physiological effects. It can enhance long-term potentiation (LTP), a process that underlies learning and memory, and can also improve synaptic plasticity. Moreover, VUF-6002 can reduce neuroinflammation and oxidative stress, which are implicated in several neurological and psychiatric disorders. It can also increase the release of brain-derived neurotrophic factor (BDNF), a protein that promotes neuronal survival and plasticity.
Advantages and Limitations for Lab Experiments
One of the main advantages of using VUF-6002 in lab experiments is its high selectivity for mGluR5, which reduces the risk of off-target effects. It is also highly potent, which means that lower doses can be used to achieve the desired effect. However, one of the main limitations of using VUF-6002 is its poor solubility in water, which can make it challenging to administer in vivo. Moreover, its pharmacokinetic properties, such as its half-life and bioavailability, need to be further optimized to improve its efficacy and safety.
Future Directions
Can provide new opportunities for drug discovery and the development of more effective treatments for neurological and psychiatric disorders.
Synthesis Methods
The synthesis of VUF-6002 involves several steps, including the preparation of 5-chloro-2-nitroaniline, which is then reduced to 5-chloro-2-aminophenyl using hydrogen gas and palladium on carbon. The resulting compound is then reacted with 4-morpholinecarboxylic acid to form the intermediate product, which is further reacted with 3-methylbutanoyl chloride to obtain the final product, VUF-6002.
Scientific Research Applications
VUF-6002 has been extensively studied in preclinical models for its potential therapeutic applications in various neurological and psychiatric disorders, including schizophrenia, depression, anxiety, and addiction. It has been shown to enhance the activity of mGluR5, which plays a crucial role in regulating glutamatergic neurotransmission, synaptic plasticity, and neuroinflammation. Moreover, VUF-6002 has been found to have neuroprotective effects and can improve cognitive function in animal models of neurodegenerative diseases.
properties
IUPAC Name |
N-(5-chloro-2-morpholin-4-ylphenyl)-3-methylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN2O2/c1-11(2)9-15(19)17-13-10-12(16)3-4-14(13)18-5-7-20-8-6-18/h3-4,10-11H,5-9H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPGKWVRSUAQJDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NC1=C(C=CC(=C1)Cl)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-{[2-(1-piperidinyl)acetyl]amino}phenyl)benzamide](/img/structure/B5728516.png)
![1-[(4-allyl-2-methoxyphenoxy)acetyl]pyrrolidine](/img/structure/B5728523.png)
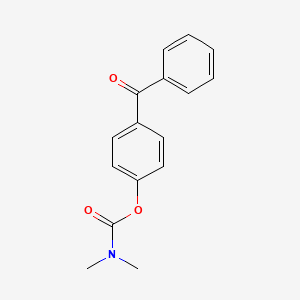
![5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B5728547.png)
![1,3-benzodioxole-5-carbaldehyde {6-[(3-methylphenyl)amino][1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl}hydrazone](/img/structure/B5728561.png)
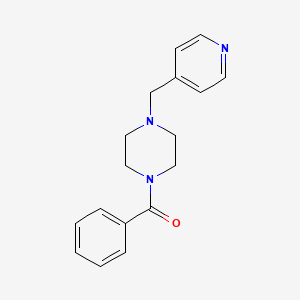
![3-{[(3,4-dimethylphenyl)amino]sulfonyl}benzoic acid](/img/structure/B5728578.png)
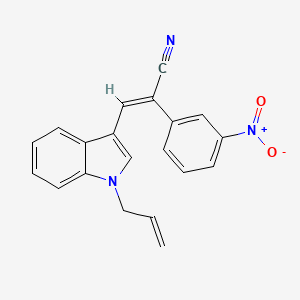
![N-[3,5-bis(trifluoromethyl)phenyl]-2-methylpropanamide](/img/structure/B5728591.png)
![N~2~-(2-ethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5728609.png)
![7-(difluoromethyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5728610.png)
